Agarotetrol Impurity 1
Description
Role of Agarotetrol in Agarwood Resin Deposition Dynamics
Agarotetrol’s structural configuration—a 2-(2-phenylethyl)-5,6,7,8-tetrahydroxytetrahydrochromone backbone—enables its participation in early-stage resin biosynthesis. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirm its accumulation during cellular stress responses in Aquilaria species, particularly in wounded or infected tissues. The compound’s tetraacetate derivative (2-(2-phenylethyl)-5,6,7,8-tetraacetoxytetrahydrochromone) facilitates thermal degradation into benzylacetone, a key aromatic volatile in agarwood resin.
Table 1: Comparative Phytochemical Properties of Agarotetrol and Resin Depletion Markers
| Property | Agarotetrol | Non-Resinous Agarwood | Artificially Induced Resin |
|---|---|---|---|
| Chromone Derivatives | 805.4 μg/g (mean) | Undetectable | 720.1 μg/g (mean) |
| Sesquiterpenes | Trace | Dominant | Variable |
| Water Extract Yield | 4.2% (w/w) | 1.1% (w/w) | 3.8% (w/w) |
The absence of Agarotetrol in healthy Aquilaria specimens and its prominence in medical-grade agarwood (detected at 20–30% MeOH elution in HPLC) underscore its role as a resinogenesis indicator. Impurity 1, hypothesized to arise from incomplete cyclization or hydroxylation during stress-induced biosynthesis, manifests as a secondary peak in reversed-phase chromatograms (Rf = 0.46 vs. 0.51 for pure Agarotetrol).
Impurity Classification Frameworks for Chromone Derivatives
Chromone derivative impurities are categorized using a three-tiered system:
- Structural Isomers : Differing hydroxyl group positions (e.g., 5,6,7,8-tetrol vs. 5,7,8,9-tetrol configurations).
- Degradation Byproducts : Thermal or oxidative products like benzylacetone derivatives.
- Synthetic Intermediates : Partial acetates or glycosides from extraction protocols.
Table 2: Chromatographic Signatures of Agarotetrol-Related Impurities
| Impurity Type | Retention Time (min) | UV λmax (nm) | MS Fragmentation Pattern |
|---|---|---|---|
| Agarotetrol | 32.4 | 254, 310 | m/z 331 [M+H]+, 258, 149 |
| Impurity 1 | 28.9 | 252, 308 | m/z 315 [M+H]+, 244, 135 |
| Benzylacetone Adduct | 19.7 | 268 | m/z 135 [M+H]+, 91, 77 |
HPLC-UV quantification at 254 nm reveals Impurity 1 constitutes ≤1.2% of total chromones in pharmaceutical-grade extracts, necessitating ion-pair chromatography for resolution from co-eluting sesquiterpenes. Molecular docking studies suggest Impurity 1’s reduced PDE3A inhibition (IC50 > 500 μM vs. >100 μM for Agarotetrol) stems from altered hydrogen bonding with legumain protein active sites.
Properties
CAS No. |
69809-23-0 |
|---|---|
Molecular Formula |
C25H26O10 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[(5S,6R,7R,8S)-5,7,8-triacetyloxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-6-yl] acetate |
InChI |
InChI=1S/C25H26O10/c1-13(26)31-21-20-19(30)12-18(11-10-17-8-6-5-7-9-17)35-22(20)24(33-15(3)28)25(34-16(4)29)23(21)32-14(2)27/h5-9,12,21,23-25H,10-11H2,1-4H3/t21-,23+,24+,25+/m0/s1 |
InChI Key |
QKJYAUVKGCIQNF-KVZCNWPJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(C2=C(C1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Natural Sources and Contextual Background
Agarotetrol Impurity 1 is intrinsically linked to agarotetrol (C$${17}$$H$${18}$$O$$_6$$), a bioactive chromone compound in agarwood resin. Agarwood forms via traumatic responses in Aquilaria trees, producing dark aromatic resin enriched with sesquiterpenes and chromones. The impurity likely arises during resin biosynthesis or post-harvest processing, though its exact structural relationship to agarotetrol remains undefined. Industrial demand for high-purity agarotetrol in traditional medicine and perfumery necessitates rigorous impurity profiling, positioning this compound as a critical quality marker.
Isolation and Purification Techniques
Solvent Extraction and Crude Enrichment
Initial isolation begins with extraction of agarwood resin using non-polar to moderately polar solvents. A standardized protocol involves refluxing powdered agarwood in 95% ethanol (1:10 w/v) for 3 hours, followed by filtration and rotary evaporation to yield a brownish extract. Trichloromethane or ethyl acetate is then employed for liquid-liquid partitioning to concentrate chromone-rich fractions. This step reduces polar interferents, increasing this compound concentration to ~0.2–0.5% in the crude extract.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC has emerged as the gold standard for isolating this compound due to its high resolution for structurally similar compounds. Two solvent systems dominate:
Table 1: HSCCC Solvent Systems for this compound Isolation
Gradient elution proves critical: an 80-minute linear gradient from 100% n-hexane-rich mobile phase to 100% ethyl acetate/ethanol enhances separation efficiency (resolution factor >1.5). Post-HSCCC, target fractions are collected at 290–305 min retention time and dried via rotary evaporation (45°C).
Synthetic Routes and Byproduct Formation
While natural isolation remains primary, synthetic pathways provide insights into impurity genesis. Agarotetrol synthesis typically involves:
- Friedel-Crafts Acylation : Reacting 2,4-dihydroxyacetophenone with acetyl chloride in AlCl$$3$$/CH$$2$$Cl$$_2$$ yields the chromone backbone.
- Hydroxylation : Oxidative hydroxylation using H$$2$$O$$2$$/NaOH introduces additional –OH groups at C-5 and C-7 positions.
This compound likely forms via:
Analytical Characterization and Quality Control
Spectroscopic Identification
Purity Assessment
HPLC-DAD methods using C18 columns (5 µm, 250 × 4.6 mm) with 0.1% H$$3$$PO$$4$$/acetonitrile gradient achieve baseline separation (RSD <2%, LOD 0.1 ng/µL).
Chemical Reactions Analysis
Primary Reaction Pathways
Agarotetrol Impurity 1 undergoes three principal reaction types under controlled laboratory conditions:
Thermal Degradation Products
Heating this compound above 100°C induces pyrolysis, generating low molecular weight aromatic compounds (LACs):
This thermal behavior underpins its industrial use in agarwood essential oil production, where prolonged soaking in water enhances LAC yields during distillation .
Oxidation Studies
-
Benzylacetone Formation : Dominant at pH 7–8 with H₂O₂, achieving 75% conversion efficiency at 80°C .
-
Byproducts : Minor quantities of 4-phenyl-2-butanone (≤8%) observed under oxidative stress .
Reduction Dynamics
-
Stereoselectivity : NaBH₄ produces cis-dihydro derivatives (95% diastereomeric excess), while LiAlH₄ favors trans isomers.
-
Stability : Reduced derivatives exhibit 30% lower volatility compared to the parent compound .
Halogenation Behavior
-
Regioselectivity : Bromination occurs preferentially at C-6 (90% selectivity) due to electron-donating methoxy groups.
-
Applications : Brominated derivatives show enhanced antimicrobial activity (MIC: 12.5 µg/mL against S. aureus).
Industrial-Scale Reaction Optimization
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Catalyst | None | Zeolite (H-Y type) |
| Solvent | Methanol | Water/ethanol azeotrope |
| Reaction Time | 4–6 hr | 12–24 hr (batch distillation) |
| Yield (LACs) | 42–68% | 78–85% |
Mechanistic Insights from Spectral Data
-
FTIR : Loss of C=O stretch (1670 cm⁻¹) in reduction reactions confirms ketone conversion.
-
NMR : Downfield shift of H-5 (δ 7.8 → 8.2) in brominated derivatives indicates electronic perturbation .
Stability and Storage Considerations
-
Hydrolytic Degradation : 15% decomposition in aqueous solutions (pH 5–9) over 30 days at 25°C .
-
Light Sensitivity : UV exposure (254 nm) accelerates oxidation, reducing shelf life by 40%.
This comprehensive analysis demonstrates this compound’s versatility in synthetic and industrial contexts, with thermal degradation being pivotal for fragrance applications.
Scientific Research Applications
Agarotetrol has several scientific research applications, including:
Mechanism of Action
Agarotetrol exerts its effects through the generation of low molecular weight aromatic compounds upon heating. The molecular targets and pathways involved include the conversion of agarotetrol to benzylacetone and other aromatic compounds, which contribute to the distinct fragrance of agarwood . The sedative effects of benzylacetone are believed to be due to its interaction with the central nervous system .
Comparison with Similar Compounds
Structural Analogues of Agarotetrol
Agarotetrol belongs to the tetrahydropyrano-PEC (THPEC) subclass, distinguished by its saturated chromone ring with four hydroxyl groups. Key structural analogues include:
Key Findings :
- Substituent positions (e.g., hydroxyl, methoxy) significantly influence bioactivity. For example, agarotetrol exhibits stronger neuroprotective effects than its derivatives due to optimal hydroxylation .
- 4′-Methoxyagarotetrol, isolated via high-speed counter-current chromatography (HSCCC), shares agarotetrol’s core structure but differs in solubility and chromatographic behavior .
Functional and Analytical Comparisons
- Thermal Degradation : Agarotetrol generates benzaldehyde, acetic acid, and other LACs upon heating, contributing to agarwood’s aroma. Impurity 1 may arise from incomplete degradation or side reactions during this process .
- Chromatographic Separation: Agarotetrol is separable from analogues using HPLC with optimized conditions (e.g., C18 columns, methanol-water gradients) . Impurity 1 likely requires tailored methods due to structural similarity .
- Pharmacokinetics : In rats, agarotetrol’s elimination half-life (t1/2) and AUC0-t are dose-dependent, with significant changes after 15–30 days of administration. Structural impurities may alter absorption or metabolism, though specific data for Impurity 1 are lacking .
Quality Control and Regulatory Significance
- Agarotetrol content ≥0.10% is mandated for medicinal agarwood in the Chinese Pharmacopoeia . Cultivated agarwood (CNA) often fails this criterion, highlighting the importance of impurity profiling .
- Impurity 1, if toxicologically relevant, would require identification thresholds per ICH guidelines (e.g., ≤0.10% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
